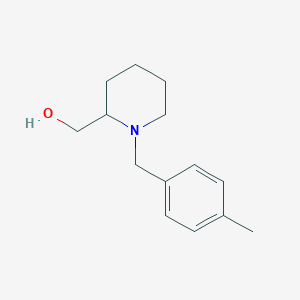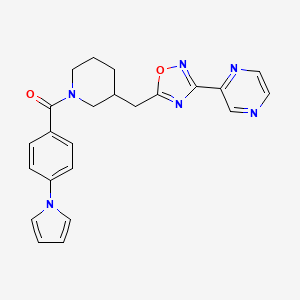![molecular formula C14H18N2O B2866281 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156750-72-9](/img/structure/B2866281.png)
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperazine ring substituted with a 3-methylphenyl group and a prop-2-en-1-one moiety.
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cell lines .
Méthodes De Préparation
The synthesis of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methylphenylpiperazine with an appropriate acylating agent. One common method includes the use of prop-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Comparaison Avec Des Composés Similaires
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar in structure but lacks the prop-2-en-1-one moiety.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(4-Methoxyphenyl)piperazine: Features a methoxy group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
IUPAC Name |
1-[4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCTIXNRJIKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2866202.png)
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)

![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)





